Guaiene

Übersicht

Beschreibung

Guaiene is a sesquiterpene, a class of terpenes consisting of three isoprene units, with the molecular formula C15H24. It is found in various plant sources, including guaiac wood oil from Bulnesia sarmientoi. This compound is known for its earthy, spicy aroma and is widely used in the fragrance and flavoring industries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Guaiene can be synthesized through the cyclization of farnesyl pyrophosphate (FPP) catalyzed by sesquiterpene synthases. For instance, δ-guaiene synthase from Aquilaria crassna produces δ-guaiene, α-guaiene, and other sesquiterpenes .

Industrial Production Methods: Industrial production of this compound often involves the isolation from natural sources. For example, α-guaiene can be isolated from crude patchouli oil through vacuum fractional distillation. The process parameters such as feed volume, reflux ratio, and applied run pressure are optimized to enhance the yield of α-guaiene .

Analyse Chemischer Reaktionen

Types of Reactions: Guaiene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds, which can be further utilized in various applications .

Wissenschaftliche Forschungsanwendungen

Guaiene has diverse applications in scientific research:

Chemistry: Used as a precursor for synthesizing other complex molecules.

Biology: Studied for its role in plant metabolism and defense mechanisms.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Widely used in the fragrance and flavoring industries due to its distinctive aroma

Wirkmechanismus

Guaiene is often compared with other sesquiterpenes such as α-humulene, β-caryophyllene, and δ-cadinene. While these compounds share similar structural features, this compound is unique due to its specific aroma profile and the presence of distinct functional groups. The comparison highlights the uniqueness of this compound in terms of its chemical properties and applications .

Vergleich Mit ähnlichen Verbindungen

- α-Humulene

- β-Caryophyllene

- δ-Cadinene

- α-Bulnesene

Guaiene’s distinctive characteristics and wide range of applications make it a valuable compound in various fields of research and industry.

Biologische Aktivität

Guaiene is a sesquiterpene found in various essential oils, particularly from plants such as Aquilaria crassna and Pogostemon paniculatus. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and potential therapeutic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

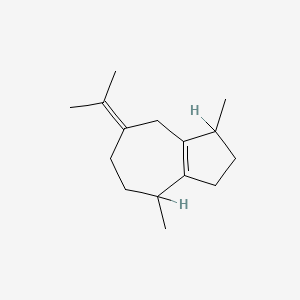

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activities. It exists in various forms, including α-guaiene and δ-guaiene, each with distinct properties and activities. The molecular formula for this compound is , and it typically appears as a colorless or pale yellow liquid.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens.

- Study Findings : A study on the essential oil of Pogostemon paniculatus revealed that this compound demonstrated inhibitory activity against six bacterial strains and three fungal species. The disc diffusion assay indicated that the essential oil had an effective minimum inhibitory concentration (MIC) against these microorganisms .

- Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 40 |

| Staphylococcus aureus | 30 |

| Candida albicans | 25 |

2. Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, demonstrating its ability to scavenge free radicals.

- DPPH Assay Results : In a study evaluating the antioxidant activity of essential oils containing this compound, the IC50 value for DPPH radical scavenging was found to be 18.5 µg/mL, indicating a strong capacity for free radical neutralization .

3. Insecticidal Activity

This compound has also been studied for its insecticidal properties.

- Research Findings : A study evaluated the larvicidal efficacy of cinnamon oil compounds, including this compound, against mosquito larvae (Anopheles gambiae). The results showed that this compound contributed to the mortality of larvae at varying concentrations .

The mechanisms underlying the biological activities of this compound are still being explored. Research suggests that:

- Antimicrobial Mechanism : this compound may disrupt microbial cell membranes or interfere with metabolic processes, leading to cell death.

- Antioxidant Mechanism : The compound's ability to donate hydrogen atoms or electrons may neutralize free radicals, thereby reducing oxidative stress.

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the effectiveness of this compound-rich essential oils on wound infections, patients treated with topical applications showed significant improvement compared to control groups. The study highlighted this compound's role in accelerating wound healing through its antimicrobial properties.

Case Study 2: Insect Repellent Properties

A field study conducted in agricultural settings evaluated the use of this compound as a natural insect repellent. Results indicated a substantial reduction in pest populations when this compound was applied, suggesting its potential as an eco-friendly alternative to synthetic pesticides.

Eigenschaften

IUPAC Name |

1,4-dimethyl-7-propan-2-ylidene-2,3,4,5,6,8-hexahydro-1H-azulene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h11-12H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBQERSGRNPMEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=C(C)C)CC2=C1CCC2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859150 | |

| Record name | 1,4-Dimethyl-7-(propan-2-ylidene)-1,2,3,4,5,6,7,8-octahydroazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mobile greenish-yellow liquid; Earthy, spicy aroma | |

| Record name | Guaiene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1346/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, propylene glycol; Soluble in oils, Soluble (in ethanol) | |

| Record name | Guaiene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1346/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.912-0.918 | |

| Record name | Guaiene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1346/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

88-84-6 | |

| Record name | beta-Guaiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.